molecular formula C19H21NO3 B5179231 7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid CAS No. 6368-99-6

7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid

Cat. No.: B5179231
CAS No.: 6368-99-6
M. Wt: 311.4 g/mol
InChI Key: VAKLKLKPGNNVLR-UHFFFAOYSA-N
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Description

7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid: is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers exploring new chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions to form the tricyclic structure.

    Introduction of the carbamoyl group: This step involves the reaction of the tricyclic intermediate with 2,3-dimethylphenyl isocyanate under controlled conditions to form the carbamoyl derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic ring in the 2,3-dimethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Polymer Science: The compound can be used as a monomer or additive in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The tricyclic structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
  • 7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-methyl ester
  • 7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-amide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure. This combination provides a unique set of chemical properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-9-4-3-5-15(10(9)2)20-18(21)16-11-6-7-12(14-8-13(11)14)17(16)19(22)23/h3-7,11-14,16-17H,8H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKLKLKPGNNVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387565
Record name STK264031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-99-6
Record name STK264031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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